![molecular formula C13H23F3OS B14304449 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one CAS No. 112240-82-1](/img/structure/B14304449.png)
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups and a sulfanyl substituent makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one typically involves the introduction of trifluoromethyl groups into a butanone backbone. One common method is the reaction of 1,1,1-trifluoro-2-butanone with a nonan-2-yl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These functional groups can modulate the compound’s reactivity and binding affinity to various biological targets, influencing pathways such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another fluorinated compound with a phenyl group instead of a nonan-2-yl sulfanyl group.
1,1,1-Trifluoro-2-butanone: A simpler analog without the sulfanyl substituent.
Uniqueness
1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one is unique due to the combination of trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.
Properties
CAS No. |
112240-82-1 |
|---|---|
Molecular Formula |
C13H23F3OS |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-nonan-2-ylsulfanylbutan-2-one |
InChI |
InChI=1S/C13H23F3OS/c1-4-5-6-7-8-9-10(2)18-11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
InChI Key |
JPVJIIVJDFUZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)SC(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


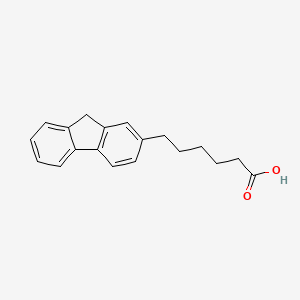

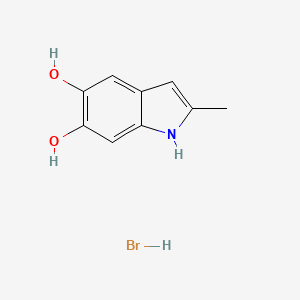
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
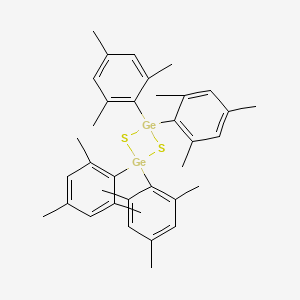

![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


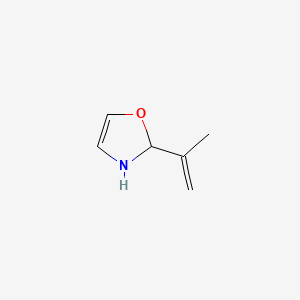
methanone](/img/structure/B14304413.png)
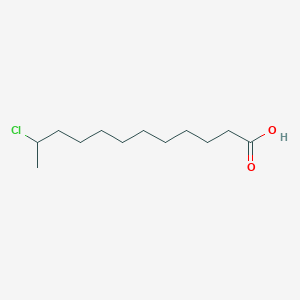
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
